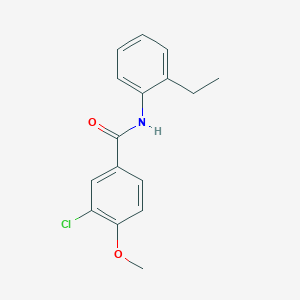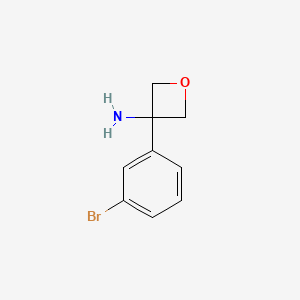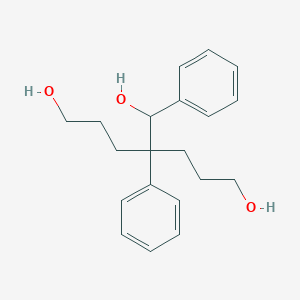
3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a 3-chloro-4-methoxyphenyl ring and an N-(2-ethoxyphenyl) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide can be achieved through a multi-step process. One common method involves the following steps:
Preparation of 3-chloro-4-methoxybenzaldehyde: This can be synthesized from 3-chloro-4-methoxytoluene through oxidation using reagents such as potassium permanganate.
Formation of 3-chloro-4-methoxyphenylacetic acid: The aldehyde is then converted to the corresponding phenylacetic acid via a Grignard reaction followed by hydrolysis.
Amidation: The phenylacetic acid is then reacted with 2-ethoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxy-3-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide.
Reduction: Formation of 3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamine.
Substitution: Formation of 3-(3-azido-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide or 3-(3-thio-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide.
科学研究应用
3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)propanamide
- 3-(3-chloro-4-methoxyphenyl)-N-(2,5-dimethoxyphenyl)propanamide
- 3-(2-chloro-3-methoxyphenyl)-N-(4-ethoxyphenyl)propanamide
Uniqueness
3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
853314-78-0 |
|---|---|
分子式 |
C18H20ClNO3 |
分子量 |
333.8 g/mol |
IUPAC 名称 |
3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C18H20ClNO3/c1-3-23-17-7-5-4-6-15(17)20-18(21)11-9-13-8-10-16(22-2)14(19)12-13/h4-8,10,12H,3,9,11H2,1-2H3,(H,20,21) |
InChI 键 |
YWPQLCHNBZDCRG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=CC(=C(C=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-](/img/structure/B11945424.png)


![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)


![N-(2-fluoro-5-nitrophenyl)-N'-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B11945456.png)

![Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B11945461.png)



![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)
